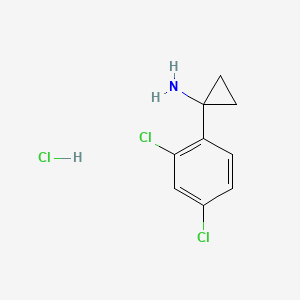
2-METHOXYETHANOL-1,1,2,2-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical And Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Scientific Research Applications
1. X-Ray Diffraction, Raman and Molecular Dynamics Study 2-Methoxyethanol-1,1,2,2-D4 is used in the study of glycol derivatives. It is used in comparative X-Ray Diffraction, Raman and Molecular Dynamics studies . The X-ray spectra of 2-Methoxyethanol-1,1,2,2-D4 and other liquids are measured at room temperature for detailed experimental and theoretical investigation .
Solvent for Ninhydrin Color Reagent
2-Methoxyethanol-1,1,2,2-D4 is used as a solvent for ninhydrin color reagent . Ninhydrin is a chemical used to detect ammonia or primary and secondary amines. When reacting with these free amines, a deep blue or purple color known as Ruhemann’s purple is produced .
Industrial Applications
2-Methoxyethanol-1,1,2,2-D4 has a wide range of applications in industrial purposes. It is used in inks, resins, dyes, paints, metal coatings, phenolic varnishes, detergents .
Air Analysis
Air containing vapors of ethylene glycol derivatives like 2-Methoxyethanol-1,1,2,2-D4 is drawn through n-heptane by means of a sampling pump so that the substances can be absorbed and then analyzed by flame ionization gas chromatography .
Solvent for Various Purposes
2-Methoxyethanol-1,1,2,2-D4 is used as a solvent for various purposes like varnishes, dyes, cleaning agents, epoxy coating, paints, anti-icing fuel additive in aviation and resins .
Pharmaceuticals and Polymers
2-Methoxyethanol-1,1,2,2-D4 is used in the synthesis of many polymers and pharmaceuticals . It is used in engineering and biology, acting as a coolant, an antifreeze, an anti-icing agent in gas pipelines, de-icing solutions for vehicles and runways of airports and a cryo-protectant .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Methoxyethanol-1,1,2,2-D4, also known as deuterated 2-Methoxyethanol, is primarily used as a solvent .
Result of Action
It is known that 2-methoxyethanol, the non-deuterated form of this compound, is toxic to the bone marrow and testicles . It’s important to note that the effects of the deuterated form may differ and more research is needed to understand these effects.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-METHOXYETHANOL-1,1,2,2-D4 can be achieved through the deuteration of 2-methoxyethanol using deuterium oxide as the deuterium source.", "Starting Materials": ["2-methoxyethanol", "deuterium oxide"], "Reaction": ["Step 1: Add 2-methoxyethanol to a reaction vessel", "Step 2: Add deuterium oxide to the reaction vessel", "Step 3: Heat the reaction mixture to a temperature of 80-100°C", "Step 4: Allow the reaction to proceed for a period of 24-48 hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Isolate the product by distillation or chromatography"] } | |
CAS RN |
138667-25-1 |
Product Name |
2-METHOXYETHANOL-1,1,2,2-D4 |
Molecular Formula |
C3H8O2 |
Molecular Weight |
80.119 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



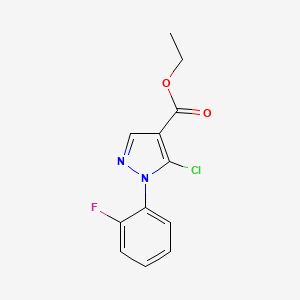
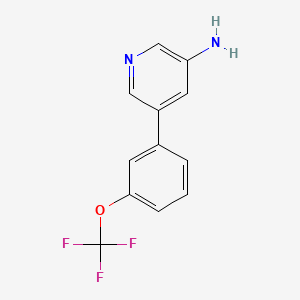
![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

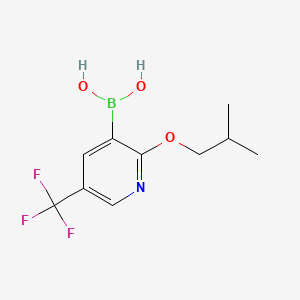
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)
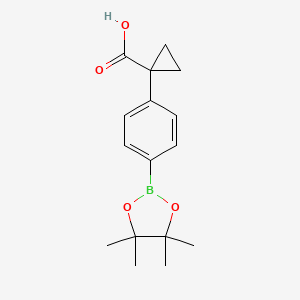
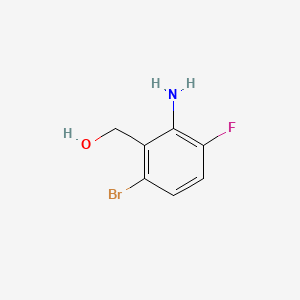
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
